Cypermethrin (Phenoxy-d5) Isomeric Mixture

Isotope dilution mass spectrometry Pyrethroid residue analysis Isomeric mixture internal standard

Cypermethrin (Phenoxy-d5) Isomeric Mixture (CAS 2140327-50-8) is a stable isotope-labeled analog of the synthetic pyrethroid insecticide cypermethrin, in which all five hydrogen atoms on the phenoxy aromatic ring (positions 2,3,4,5,6) are replaced by deuterium. With a molecular weight of 421.3 g/mol (+5 Da vs.

Molecular Formula C22H19Cl2NO3
Molecular Weight 421.3 g/mol
Cat. No. B12053011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypermethrin (Phenoxy-d5) Isomeric Mixture
Molecular FormulaC22H19Cl2NO3
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D
InChIKeyKAATUXNTWXVJKI-YQYLVRRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cypermethrin (Phenoxy-d5) Isomeric Mixture – Stable Isotope-Labeled Internal Standard for Pyrethroid Residue Analysis


Cypermethrin (Phenoxy-d5) Isomeric Mixture (CAS 2140327-50-8) is a stable isotope-labeled analog of the synthetic pyrethroid insecticide cypermethrin, in which all five hydrogen atoms on the phenoxy aromatic ring (positions 2,3,4,5,6) are replaced by deuterium [1]. With a molecular weight of 421.3 g/mol (+5 Da vs. unlabeled cypermethrin at 416.3 g/mol), this compound exists as a racemic mixture of all eight possible stereoisomers—four cis and four trans configurations—mirroring the isomeric composition of technical-grade cypermethrin formulations used in agricultural and veterinary applications [2]. It is supplied at ≥99% deuterated purity and is intended exclusively as an internal standard for the quantification of cypermethrin via gas chromatography– or liquid chromatography–mass spectrometry (GC-MS or LC-MS) employing isotope dilution mass spectrometry (IDMS) .

Why Cypermethrin (Phenoxy-d5) Isomeric Mixture Cannot Be Replaced by Single-Isomer or Non-Isotopic Internal Standards


Cypermethrin residue quantification presents a convergence of three analytical challenges that preclude simple substitution of the internal standard. First, cypermethrin exhibits an exceptionally severe matrix effect: in tomato extracts analyzed by GC, it displays a 96% signal enhancement, substantially exceeding that of co-analyzed pesticides such as chlorpyrifos (27%) and λ-cyhalothrin (46%) [1]. Non-isotopic internal standards cannot co-elute identically and thus fail to correct for this matrix-induced bias across diverse sample types. Second, commercial cypermethrin exists as a mixture of eight stereoisomers with varying cis:trans ratios (typically 40:60 to 80:20), and single-isomer deuterated analogs (e.g., cis-only or trans-only) match only a fraction of the isomers present in real samples, leaving unaccounted isomers subject to differential ionization suppression or enhancement [2]. Third, cypermethrin isomers undergo geometric isomerization during sample preparation and analysis—reported isomerization ratios range from 2.3% to 7.0%—meaning that the isomeric profile of a single-isomer internal standard may diverge from that of the analyte during the analytical workflow, introducing systematic quantification error [3].

Cypermethrin (Phenoxy-d5) Isomeric Mixture – Quantitative Differentiation Evidence Versus Closest Analogs


Full Eight-Isomer Composition Matches Technical Cypermethrin, Unlike Single-Isomer Deuterated Standards

Cypermethrin (Phenoxy-d5) Isomeric Mixture comprises all eight stereoisomers—four cis (I–IV) and four trans (I–IV)—in a racemic distribution that directly mirrors the isomeric profile of technical-grade cypermethrin found in agricultural formulations and incurred residues [1]. In contrast, the commercially available single-isomer deuterated alternatives, cis-Cypermethrin-(phenoxy-d5) (Sigma-Aldrich Cat. 75253) and trans-Cypermethrin-(phenoxy-d5) (Sigma-Aldrich Cat. 14657), each contain only one geometric isomeric form . Because cypermethrin's cis and trans isomers exhibit differential chromatographic retention times, distinct matrix effects in LC-MS/MS electrospray ionization, and different degradation kinetics in environmental samples, a single-isomer internal standard cannot provide matched correction for all isomers present in a real sample—the unpaired isomers remain subject to uncorrected matrix-induced bias. The isomeric mixture is therefore the only deuterated cypermethrin standard that achieves full analyte-to-internal-standard pairing across all eight isomers simultaneously.

Isotope dilution mass spectrometry Pyrethroid residue analysis Isomeric mixture internal standard

Uncertainty Reduction: IDMS with Deuterated Cypermethrin Achieves 3–6% Expanded Relative Uncertainty Versus External Calibration

In a direct method-comparison study by Wong et al. (2010) for the determination of cypermethrin in apple juice, the isotope dilution gas chromatography–mass spectrometry (ID-GC-MS) approach employing deuterated cypermethrin as internal standard achieved intraday and interday repeatabilities below 0.5% relative standard deviation, with an expanded relative uncertainty ranging from 3% to 6% (coverage factor k=2) [1]. This uncertainty was explicitly reported as 'significantly lower than the range obtained using internal or external calibration methods' in the same study, establishing isotope dilution as the superior quantification strategy for this matrix-bound analyte [1]. For comparison, when bifenthrin was analyzed in the same apple juice matrix without a matched isotope-labeled analogue—using labeled cis-permethrin as a surrogate—the method required counterchecking by GC-ECD with PCB 209 as a second internal standard specifically because the isotope dilution advantage could not be fully realized [1].

Measurement uncertainty Isotope dilution GC-MS Method validation

Phenoxy-d5 Labeling Provides +5 Da Mass Shift at the Aromatic Moiety, Distinguished from Dimethyl-d6 (+6 Da) for Multiplexed or Orthogonal Internal Standard Workflows

Cypermethrin (Phenoxy-d5) Isomeric Mixture incorporates five deuterium atoms exclusively on the phenoxy aromatic ring (positions 2,3,4,5,6), yielding a characteristic +5 Da mass shift in MS detection . This labeling position is chemically and analytically distinct from the alternative deuterated analog trans-Cypermethrin-D6 (CAS 82523-65-7, WITEGA), which carries six deuterium atoms on the two methyl groups of the cyclopropane ring, producing a +6 Da shift . The different mass shifts enable simultaneous use of both internal standards in a single analytical run for orthogonal quantification or for distinguishing cypermethrin from co-eluting isobaric interferences. Furthermore, aromatic ring deuteration (phenoxy-d5) is generally less susceptible to H/D back-exchange under reversed-phase LC conditions compared to aliphatic methyl deuteration (dimethyl-d6), as the aromatic C–D bonds are stronger and less labile [1]. The Cayman Chemical specification for Cypermethrin (Phenoxy-d5) confirms ≥99% deuterated forms (d1-d5) with a neat oil formulation suitable for gravimetric preparation of calibration solutions .

Deuterium labeling position Mass shift selectivity Stable isotope internal standard

Certified Reference Material Certification: IDMS with Deuterated Cypermethrin Enables Green Tea CRM at 148 μg/kg with ±9.5% Uncertainty

Sin et al. (2012) employed isotope dilution mass spectrometry using a deuterated cypermethrin internal standard to certify a candidate certified reference material (CRM) of cypermethrin in green tea (GLHK-11-01a) in accordance with ISO Guide 34 and 35 [1]. Two independent IDMS techniques—GC-HRMS and GC-MS/MS—were used for characterization, and one-way ANOVA showed excellent inter-method agreement [1]. The certified cypermethrin mass fraction was 148 μg/kg with an expanded uncertainty of 14 μg/kg (coverage factor k=2; relative expanded uncertainty ±9.5%) [1]. The uncertainty budget incorporated contributions from sample inhomogeneity, long-term and short-term stability, and characterization variability [1]. This CRM now supports quality assurance for pesticide residue testing laboratories across the Asia-Pacific region. By contrast, in the same study, non-IDMS approaches would have yielded substantially larger combined uncertainties that would fail to meet the stringent requirements for a CRM intended to underpin regulatory enforcement [1].

Certified reference material Metrological traceability Isotope dilution mass spectrometry

Cypermethrin's 96% Matrix Effect in Food Extracts Necessitates Isotope Dilution—Magnitude Is 2–3.5× Greater Than for Chlorpyrifos or λ-Cyhalothrin

Pinho et al. (2012) systematically quantified the matrix-induced signal enhancement for four pesticides in tomato extracts analyzed by gas chromatography [1]. Cypermethrin exhibited a 96% signal enhancement—the second-highest among the four analytes studied, exceeded only by deltamethrin (180%), and substantially greater than chlorpyrifos (27%) and λ-cyhalothrin (46%) [1]. The study also demonstrated that while an internal standard 'reduces the matrix effect,' it 'does not eliminate it,' and that 'the greater the retention time, the greater the matrix effect' [1]. Cypermethrin's late elution (among the last-eluting pyrethroids on common GC columns) directly contributes to its extreme matrix sensitivity. For comparison, a non-deuterated internal standard or a structural analog cannot co-elute with all eight cypermethrin isomers simultaneously, leaving the matrix effect partially uncorrected. Only a co-eluting, isotopologous internal standard matching the full isomeric distribution can provide per-isomer correction across the entire chromatographic elution window of cypermethrin [1].

Matrix effect GC-MS quantification Signal enhancement

Cypermethrin (Phenoxy-d5) Isomeric Mixture – Evidence-Backed Research and Industrial Application Scenarios


Regulatory Pesticide Residue Monitoring in High-Matrix Food Commodities (Tea, Tomato, Apple, Soybean)

Regulatory laboratories performing MRL compliance testing under SANTE/11312/2021 v2 require analytical methods with LOQ ≤ 0.01 mg/kg and expanded measurement uncertainty ≤ 50%. As demonstrated by Wong et al. (2010), ID-GC-MS using deuterated cypermethrin achieves expanded relative uncertainty of 3–6% and repeatability <0.5% RSD in apple juice, while the green tea CRM work of Sin et al. (2012) shows that even in polyphenol-rich botanical matrices, deuterated cypermethrin IDMS can certify residues at 148 μg/kg with ±9.5% uncertainty. The full isomeric coverage of Cypermethrin (Phenoxy-d5) Isomeric Mixture ensures that all eight cypermethrin stereoisomers potentially present in incurred residues are simultaneously corrected, which is essential for reporting 'sum of cypermethrin isomers' as required by EU and Codex MRL definitions [1][2].

Environmental Fate and Enantioselective Degradation Studies Requiring Isomer-Specific Quantification

Cypermethrin undergoes enantioselective degradation in soil and water, where cis-isomers persist longer than trans-isomers, and sunlight-induced cis-trans isomerization on leaf surfaces generates an excess of trans-isomers post-application [3]. The isomeric mixture internal standard, because it contains all eight stereoisomers in known proportions, enables researchers to track isomer-specific degradation kinetics by IDMS without introducing isomerization bias from the internal standard itself. The isomerization minimization work by Liu et al. (2016), which reported 2.3–7.0% artifact isomerization during α-cypermethrin residue analysis, underscores the critical importance of matching the isomeric distribution between the analyte and its internal standard to prevent false assignment of environmental isomerization [3].

Method Validation, Proficiency Testing, and ISO/IEC 17025 Accreditation Support

Proficiency testing providers and reference material producers require internal standards with documented purity, isotopologue distribution, and metrological traceability. Cypermethrin (Phenoxy-d5) Isomeric Mixture is supplied at ≥99% deuterated purity (Cayman Chemical) and is directly traceable via the CRM certification pathway established by Sin et al. (2012) using GC-HRIDMS and GC-IDMS/MS [1][2]. The distinct +5 Da mass shift on the phenoxy ring, differentiated from the +6 Da shift of dimethyl-d6 analogs, allows laboratories to use both internal standards in a single analytical batch for independent confirmation—an approach compatible with the SANTE requirement for confirmatory analysis using two independent identification criteria [2].

Multiplexed Pyrethroid Multi-Residue Methods with Dual Deuterated Internal Standards

In multi-residue LC-MS/MS methods covering 10+ pyrethroids in a single run, Cypermethrin (Phenoxy-d5) (+5 Da) can be deployed alongside trans-Cypermethrin-D6 (+6 Da) without MS channel interference, as their precursor and product ion masses are separated by 1 Da . The phenoxy-d5 label's location on the aromatic ring also confers superior resistance to H/D back-exchange under the acidic mobile phase conditions (0.1% formic acid) commonly used in reversed-phase LC-MS/MS of pyrethroids, compared to aliphatic dimethyl-d6 labeling [4]. This makes the phenoxy-d5 isomeric mixture the preferred primary internal standard for quantitative workflows, with the D6 analog available as an independent secondary standard for quality control verification within the same injection.

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